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molecular formula C9H12O2 B123019 2-Phenyl-1,3-propanediol CAS No. 1570-95-2

2-Phenyl-1,3-propanediol

Cat. No. B123019
M. Wt: 152.19 g/mol
InChI Key: BPBDZXFJDMJLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884227B2

Procedure details

A solution of 67 gm (0.44 moles) of 2-phenyl-1,3-propanediol, which had been dissolved in a mixture of 80 ml of acetonitrile and 65 ml of toluene at room temperature, was added to a mixture of 600 ml of dry toluene and 140 ml of chlorosulfonyl isocyanate placed in a dry reaction vessel maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes. The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C. and the reaction progress monitored by high performance liquid chromatography (HPLC). Upon completion of reaction, water (1340 ml) was charged into the reaction mixture, increasing the reaction temperature to about 20° C. to about 40° C. The temperature of the reaction vessel was raised to about 45° C. to about 60° C. and the solvent distilled under vacuum until the reaction mixture was homogenous or its volume reduced to about 60 to 80 percent of the original volume of the reaction mixture. Water (670 ml) was then added to the reaction mixture, which was cooled to about 2° C. to about 5° C. and stirred for an hour at that temperature. The product was then filtered and washed with water.
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
1340 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:10][OH:11])[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClS([N:16]=[C:17]=[O:18])(=O)=O.[OH2:19].[C:20](#[N:22])C>C1(C)C=CC=CC=1>[CH:4]1[CH:3]=[CH:2][C:1]([CH:7]([CH2:8][O:9][C:20]([NH2:22])=[O:19])[CH2:10][O:11][C:17]([NH2:16])=[O:18])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
67 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CO)CO
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
65 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1340 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 to 45 minutes at about 30° C. to about 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a dry reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
maintained at −20° C. to −30° C. over a period of about 10 to 60 minutes
Duration
35 (± 25) min
ADDITION
Type
ADDITION
Details
was charged into the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
increasing the reaction temperature to about 20° C. to about 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction vessel was raised to about 45° C. to about 60° C.
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled under vacuum until the reaction mixture
ADDITION
Type
ADDITION
Details
Water (670 ml) was then added to the reaction mixture, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to about 2° C. to about 5° C.
STIRRING
Type
STIRRING
Details
stirred for an hour at that temperature
FILTRATION
Type
FILTRATION
Details
The product was then filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
37.5 (± 7.5) min
Name
Type
Smiles
C=1C=CC(=CC1)C(COC(=O)N)COC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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